molecular formula C14H18N4OS B2378245 N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide CAS No. 1808339-30-1

N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide

Cat. No.: B2378245
CAS No.: 1808339-30-1
M. Wt: 290.39
InChI Key: YQCJLAXYWNFQLO-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide is a synthetic organic compound that features a unique combination of a cyanocycloheptyl group and a pyrazinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Cyanocycloheptyl Intermediate:

    Synthesis of the Pyrazinylsulfanyl Intermediate: This involves the formation of a pyrazine ring with a sulfanyl group attached, which can be achieved through various methods such as cyclization reactions.

    Coupling Reaction: The final step involves coupling the cyanocycloheptyl intermediate with the pyrazinylsulfanyl intermediate under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-(pyrazin-2-ylsulfanyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    N-(1-cyanocyclooctyl)-2-(pyrazin-2-ylsulfanyl)acetamide: Similar structure but with a cyclooctyl ring.

    2-(pyrazin-2-ylsulfanyl)acetamide: Lacks the cyanocycloheptyl group.

Uniqueness

N-(1-cyanocycloheptyl)-2-(pyrazin-2-ylsulfanyl)acetamide is unique due to the presence of the seven-membered cycloheptyl ring, which can impart different steric and electronic properties compared to its six- or eight-membered counterparts

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-pyrazin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c15-11-14(5-3-1-2-4-6-14)18-12(19)10-20-13-9-16-7-8-17-13/h7-9H,1-6,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCJLAXYWNFQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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